[1-(4-tert-butylphenyl)cyclopropyl]methanamine

LSD1 inhibition arylcyclopropylamine structure-activity relationship

[1-(4-tert-butylphenyl)cyclopropyl]methanamine (CAS 211315-08-1) is an arylcyclopropylamine derivative with the molecular formula C14H21N and a molecular weight of 203.32 g/mol. This compound features a rigid cyclopropyl ring attached to a methanamine moiety, with a bulky 4-tert-butylphenyl substituent that confers distinct steric and electronic properties.

Molecular Formula C14H21N
Molecular Weight 203.329
CAS No. 211315-08-1
Cat. No. B3015210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-tert-butylphenyl)cyclopropyl]methanamine
CAS211315-08-1
Molecular FormulaC14H21N
Molecular Weight203.329
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2(CC2)CN
InChIInChI=1S/C14H21N/c1-13(2,3)11-4-6-12(7-5-11)14(10-15)8-9-14/h4-7H,8-10,15H2,1-3H3
InChIKeyNPGRBWSFTNYOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(4-tert-butylphenyl)cyclopropyl]methanamine CAS 211315-08-1: Procurement-Grade Arylcyclopropylamine Scaffold Specifications and Supplier Comparisons


[1-(4-tert-butylphenyl)cyclopropyl]methanamine (CAS 211315-08-1) is an arylcyclopropylamine derivative with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This compound features a rigid cyclopropyl ring attached to a methanamine moiety, with a bulky 4-tert-butylphenyl substituent that confers distinct steric and electronic properties . As a versatile small molecule scaffold, it is utilized in medicinal chemistry research, particularly as a building block for synthesizing central nervous system (CNS) therapeutics and enzyme inhibitors [1]. The compound is commercially available from multiple vendors with standard purities of 95-98%, accompanied by analytical documentation including NMR, HPLC, and LC-MS data to support research reproducibility .

Why [1-(4-tert-butylphenyl)cyclopropyl]methanamine Cannot Be Substituted with Generic Arylcyclopropylamine Analogs


Arylcyclopropylamine derivatives exhibit divergent biological activity profiles that are highly sensitive to substituent modifications on the phenyl ring. Direct comparative studies demonstrate that substituent identity at the 4-position of the aryl ring (e.g., tert-butyl vs. bromo, methyl, or unsubstituted) produces distinct LSD1 inhibitory potency, with activity differences exceeding an order of magnitude between analogs [1][2]. Furthermore, the tert-butyl group confers unique physicochemical properties—including altered lipophilicity (cLogP) and metabolic stability—that directly impact in vivo pharmacokinetic behavior and cannot be replicated by smaller substituents [3]. Generic substitution without rigorous side-by-side validation therefore risks introducing uncontrolled variables in target engagement, selectivity, and cellular efficacy, undermining experimental reproducibility and translational potential.

Quantitative Comparative Evidence: [1-(4-tert-butylphenyl)cyclopropyl]methanamine vs. Structurally Related Analogs


LSD1 Inhibitory Potency: tert-Butyl Substituent Confers Superior Activity vs. Unsubstituted and Methyl Analogs

In a systematic structure-activity relationship study of arylcyclopropylamines as LSD1 inhibitors, the 4-tert-butylphenyl analog demonstrated substantially higher potency compared to the unsubstituted phenyl and 4-methylphenyl derivatives [1]. The assay employed recombinant LSD1 enzyme with a histone H3 peptide substrate [1].

LSD1 inhibition arylcyclopropylamine structure-activity relationship epigenetics

Synthetic Accessibility: One-Step Quantitative Synthesis via Vilsmeier Conditions Provides Procurement Advantage

A one-step synthetic protocol for [1-(4-tert-butylphenyl)cyclopropyl]methanamine has been reported using adapted Vilsmeier conditions, achieving quantitative yield [1]. This contrasts with traditional multi-step syntheses of related arylcyclopropylamines that typically require 3-5 steps with cumulative yields below 50% [2]. The product was fully characterized by 1H-, 13C-NMR, IR, and Raman spectroscopy [1].

synthetic methodology Vilsmeier reaction process chemistry yield optimization

Delta Opioid Receptor Selectivity: Favorable Affinity Profile vs. Mu and Kappa Opioid Receptors

Pharmacological characterization of [1-(4-tert-butylphenyl)cyclopropyl]methanamine (designated 'compound 1' in the study) revealed selective binding affinity for the delta opioid receptor (δOR) with negligible activity at mu (µOR) and kappa (κOR) opioid receptors [1]. The compound exhibited a pKi of 5.94 ± 0.16 at δOR (corresponding to Ki ≈ 1.15 μM), while affinities at µOR and κOR were below the detection threshold (pKi < 5, corresponding to Ki > 10 μM) [1].

opioid receptor delta opioid receptor selectivity GPCR pharmacology

Physicochemical Differentiation: Calculated Lipophilicity (LogP) Distinguishes tert-Butyl Analog from Smaller Substituents

The 4-tert-butylphenyl substituent confers significantly higher lipophilicity compared to unsubstituted or smaller alkyl-substituted arylcyclopropylamines. Consensus Log P for [1-(4-tert-butylphenyl)cyclopropyl]methanamine is calculated at 3.18 (range: 2.9-3.7 across five prediction methods) . This compares to reported LogP values of approximately 1.5-2.0 for unsubstituted phenyl-cyclopropylamine and 2.0-2.5 for 4-methyl analogs [1].

lipophilicity LogP drug-likeness physicochemical properties

Optimal Research Applications for [1-(4-tert-butylphenyl)cyclopropyl]methanamine Based on Verified Evidence


Epigenetic Drug Discovery: LSD1 Inhibitor Lead Optimization Programs

The tert-butylphenyl substitution pattern in [1-(4-tert-butylphenyl)cyclopropyl]methanamine provides a sterically demanding, lipophilic aryl group that enhances LSD1 inhibitory potency relative to smaller substituents as demonstrated in systematic SAR studies [1]. Researchers developing irreversible LSD1 inhibitors for oncology applications (e.g., acute myeloid leukemia) should prioritize this scaffold when seeking to optimize binding interactions within the LSD1 active site pocket while maintaining the cyclopropylamine warhead required for covalent FAD modification. The compound serves as a key intermediate for further derivatization at the amine position to generate potent, selective LSD1 inhibitors [1].

Delta Opioid Receptor-Targeted CNS Research

Based on direct comparative pharmacology data showing selective δOR binding (pKi = 5.94) with negligible µOR and κOR activity (pKi < 5) [1], this compound is uniquely suited for CNS research programs requiring delta opioid receptor modulation without mu-opioid-mediated side effects. Applications include investigation of novel analgesics, mood disorder therapeutics, and neuroprotective agents where δOR selectivity is mechanistically essential. The favorable δOR/µOR selectivity ratio (>8.7-fold) positions this scaffold as a starting point for developing non-addictive pain therapeutics [1].

Medicinal Chemistry Building Block Requiring High Synthetic Accessibility

The availability of a validated one-step, quantitative-yield synthetic protocol using adapted Vilsmeier conditions [1] makes [1-(4-tert-butylphenyl)cyclopropyl]methanamine a cost-effective and reliably sourced building block for medicinal chemistry campaigns. Research groups requiring gram-scale quantities for SAR exploration should prioritize this compound over analogs lacking streamlined synthetic routes. The fully characterized analytical data (NMR, IR, Raman) [1] ensures batch-to-batch reproducibility and facilitates downstream derivatization and purity assessment.

CNS Drug Development Requiring Optimized Blood-Brain Barrier Penetration

The elevated lipophilicity of this compound (consensus LogP = 3.18) [1] compared to smaller arylcyclopropylamine analogs makes it particularly suitable for CNS-targeted programs where enhanced brain exposure is required. The rigid cyclopropyl scaffold combined with the lipophilic tert-butylphenyl group provides a balanced physicochemical profile for blood-brain barrier penetration [2]. This compound is recommended as a privileged scaffold for developing therapeutics targeting neurological and psychiatric disorders where CNS bioavailability is a critical success factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(4-tert-butylphenyl)cyclopropyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.